molecular formula C28H30N2O B2409447 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034526-93-5

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2409447
CAS No.: 2034526-93-5
M. Wt: 410.561
InChI Key: GMZPDVNXZLDQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one (CAS 2034526-93-5) is a high-purity chemical reagent of interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C28H30N2O and a molecular weight of 410.55 g/mol, features a complex structure that incorporates dihydroisoquinoline and pyrrolidine moieties linked to a diphenylpropanone core . Compounds with similar structural features, particularly those containing the dihydroisoquinolinone group, have been identified and studied as potent and selective histamine-3 (H3) receptor antagonists . The H3 receptor is a pre-synaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, antagonists of this receptor are investigated for their potential therapeutic applications in a range of neurological disorders, including cognitive deficits, narcolepsy, and epilepsy . Furthermore, structurally related heterocyclic compounds are the subject of ongoing research as modulators of biogenic amine transporters, which play a critical role in regulating neurotransmitters like serotonin, dopamine, and norepinephrine . This suggests potential research value for this compound in the context of neuropharmacology and the development of central nervous system (CNS) active agents. This product is intended for research purposes only, specifically for in vitro analysis and as a building block in chemical synthesis. It is not for diagnostic or therapeutic use. Researchers are advised to consult the product's safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O/c31-28(19-27(23-10-3-1-4-11-23)24-12-5-2-6-13-24)30-18-16-26(21-30)29-17-15-22-9-7-8-14-25(22)20-29/h1-14,26-27H,15-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZPDVNXZLDQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one , a member of the chalcone family, presents a complex structure that suggests significant potential in various biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activities of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C24H28N2OC_{24}H_{28}N_2O and it features a dihydroisoquinoline moiety linked to a pyrrolidinyl group and a diphenylpropanone structure. The synthesis typically involves multi-step organic reactions, where starting materials like 3,4-dihydroisoquinoline are cyclized to form the isoquinoline moiety followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions.

Synthetic Route Overview

StepDescription
1Formation of the isoquinoline moiety from 3,4-dihydroisoquinoline.
2Introduction of the pyrrolidine ring via nucleophilic substitution.
3Coupling with diphenylpropanone under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that similar compounds exhibit activity as histamine H3 receptor antagonists, which modulate neurotransmitter release and influence physiological processes such as cognition and appetite regulation .

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of chalcone derivatives. For instance, compounds structurally related to this one have demonstrated significant cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells . The presence of the dihydroisoquinoline and pyrrolidine moieties enhances its interaction with cancer cell targets.

Neuroprotective Effects

Preliminary findings suggest that this compound may exert neuroprotective effects through its action on neurotransmitter systems. Its structural components allow for modulation of pathways associated with cognitive function and neurodegenerative diseases.

Antimicrobial Properties

Research has indicated that derivatives similar to this compound exhibit antimicrobial activity against various pathogens. The unique structure may enhance its efficacy in disrupting microbial cell membranes or interfering with metabolic pathways critical for pathogen survival .

Case Studies and Research Findings

A comprehensive study evaluated several chalcone derivatives for their biological activities. It was found that modifications in the chemical structure significantly impacted their efficacy against cancer cells. In vitro assays demonstrated that certain derivatives exhibited potent cytotoxic effects on breast cancer cells (MCF-7) while maintaining low toxicity towards normal cells .

Additionally, a recent investigation into related compounds revealed their effectiveness against phytopathogens, indicating potential applications in agricultural settings as antifungal agents .

Preparation Methods

Sulfur-Mediated Dehydrogenation of Tetrahydroisoquinolines

The most efficient route to unsubstituted 3,4-dihydroisoquinoline involves dehydrogenation of 1,2,3,4-tetrahydroisoquinoline using elemental sulfur. Key parameters include:

Parameter Optimal Conditions Yield (%)
Solvent Toluene or n-butanol 90–95
Sulfur stoichiometry 1:10 (tetrahydroisoquinoline:S)
Reaction time 4–20 hours
Temperature Solvent reflux

This method avoids electron-donating substituents required in classical Bischler-Napieralsky syntheses, enabling direct access to the core structure. The intermediate 1-mercapto-1,2,3,4-tetrahydroisoquinoline undergoes spontaneous hydrogen sulfide elimination, yielding 3,4-dihydroisoquinoline as an oil, purifyable via vacuum distillation.

Schmidt Reaction for Functionalized Derivatives

For methoxy-substituted variants, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes Schmidt reaction with sodium azide in dichloromethane/methanesulfonic acid, producing 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Subsequent thionation with Lawesson’s reagent and hydrazine hydrate treatment yields 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline, a versatile intermediate for N-functionalization.

Preparation of Pyrrolidine Intermediates

Chiral Pyrrolidinone Synthesis

The patent WO2009080500A1 details enantioselective synthesis of (S)-4-fluoromethyl-2-oxo-pyrrolidine via hydrogenation of tert-butyl (S)-4-fluoromethyl-2-oxo-pyrrolidine-1-carboxylate over palladium/charcoal in ethanol. While the target compound lacks fluoromethyl substitution, this method demonstrates scalable production of stereochemically defined pyrrolidines critical for pharmacological activity.

Pyrrolidine Functionalization

Post-hydrogenation, the pyrrolidine nitrogen undergoes alkylation or acylation. For 3-substitution, Michael addition of acrylonitrile to primary amines followed by cyclization offers a viable route. Alternatively, reductive amination of γ-keto amines with sodium cyanoborohydride provides access to N-alkylated pyrrolidines.

Coupling Strategies for Dihydroisoquinoline-Pyrrolidine Linkages

Acid-Catalyzed Condensation

WO2009080500A1 discloses coupling ((S)-4-fluoromethyl-2-oxo-pyrrolidin-1-yl)-3-oxo-butyric acid with dihydroisoquinoline derivatives in methanol under reflux. Adapting this, the target compound’s pyrrolidine-dihydroisoquinoline bond forms via:

  • Activation of 3-oxo-butyric acid as a mixed anhydride.
  • Nucleophilic attack by dihydroisoquinoline’s secondary amine.
  • Ring-closing with formaldehyde to stabilize the adduct.

Palladium-Catalyzed C–N Bond Formation

The palladium-catalyzed C–H activation/annulation in Catalysts suggests potential for constructing the pyrrolidine-isoquinoline linkage. Using N-methoxybenzamide directing groups, allenoic acid esters insert into palladacycles, forming six-membered rings. While originally developed for isoquinolinones, substituting allenoates with propargylamines may enable pyrrolidine annulation.

Attachment of 3,3-Diphenylpropan-1-one Functionality

Friedel-Crafts Acylation

3,3-Diphenylpropan-1-one synthesis typically employs Friedel-Crafts acylation of benzene with diphenylacetyl chloride under AlCl₃ catalysis. However, steric hindrance from diphenyl groups necessitates high temperatures (80–100°C) and extended reaction times (12–24 h).

Grignard Addition to Ethyl Propiolate

An alternative route involves:

  • Ethyl propiolate reaction with phenylmagnesium bromide to form 3,3-diphenylpropanal.
  • Oxidation of the aldehyde to the ketone using pyridinium chlorochromate (PCC).
    This method offers better regiocontrol, achieving yields up to 78%.

Coupling to Pyrrolidine Nitrogen

The final assembly employs nucleophilic acyl substitution:

  • Activation of 3,3-diphenylpropanoic acid as an acid chloride (SOCl₂, 60°C).
  • Reaction with pyrrolidine-dihydroisoquinoline adduct in dichloromethane with triethylamine.
  • Purification via silica gel chromatography (hexane:ethyl acetate 3:1).

Optimization and Scale-Up Considerations

Solvent Effects on Coupling Efficiency

Data from J. Org. Chem. highlights methanol’s superiority in seleno-isoquinoline synthesis (96% yield vs. 27% in DMF). For the target compound, polar protic solvents likely enhance intermediate solubility and transition-state stabilization.

Catalytic Hydrogenation Challenges

Large-scale hydrogenation of pyrrolidinones requires stringent control of Pd/C catalyst loading (typically 5–10 wt%) and H₂ pressure (50–100 psi). Over-reduction to pyrrolidanes remains a key side reaction, mitigated by reaction monitoring via inline IR spectroscopy.

Yield Maximization Strategies

  • Sulfur-mediated dehydrogenation : Excess sulfur (10:1 ratio) ensures complete conversion, removed via hot filtration post-reaction.
  • Schmidt reaction : Methanesulfonic acid concentration below 0.5 M prevents indenone polymerization.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to verify pyrrolidine and dihydroisoquinoline ring connectivity (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 483.2) .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers, if applicable .

How can reaction yields be improved for large-scale synthesis?

Q. Advanced Research Focus

  • Continuous-Flow Reactors : Maintain consistent temperature and mixing for exothermic steps (e.g., acylation) .
  • Catalyst Optimization : Use Pd/C or Ru-based catalysts for hydrogenation steps to reduce reaction time .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediate degradation .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

Core Modifications : Replace the diphenylpropan-1-one moiety with bioisosteres (e.g., thiophene or pyridine) to assess potency changes .

Substituent Scanning : Introduce halogens or methyl groups at the pyrrolidine N-position to evaluate steric/electronic effects .

In Silico Profiling : Use QSAR models to prioritize analogs with predicted CNS permeability or metabolic stability .

How can enantiomeric purity be ensured during synthesis?

Q. Advanced Research Focus

  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Asymmetric Catalysis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps like ketone reduction .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

What are common stability challenges for this compound under physiological conditions?

Q. Advanced Research Focus

  • Hydrolysis : The ketone group may undergo nucleophilic attack in aqueous media. Stabilize via lyophilization or formulation in cyclodextrins .
  • Oxidative Degradation : Monitor for dihydroisoquinoline ring oxidation using accelerated stability studies (40°C/75% RH) .
    Mitigation : Add antioxidants (e.g., BHT) or use inert atmospheres during storage .

How can this compound be used as a tool for target identification?

Q. Advanced Research Focus

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Photoaffinity Labeling : Incorporate a diazirine group to crosslink with proximal targets upon UV irradiation .
  • Thermal Shift Assays : Measure protein melting temperature shifts to identify stabilized targets .

What methods validate metabolic stability in preclinical studies?

Q. Advanced Research Focus

Microsomal Incubations : Assess hepatic clearance using rat/human liver microsomes + NADPH .

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Plasma Stability Assays : Incubate in plasma at 37°C and quantify degradation via LC-MS/MS .

How are derivatives synthesized to probe pharmacological selectivity?

Q. Basic Research Focus

  • Functional Group Addition : Introduce sulfonamides or carbamates at the pyrrolidine nitrogen to modulate solubility .
  • Isosteric Replacement : Swap the dihydroisoquinoline with tetrahydroquinoline to compare target engagement .
    Example Protocol :

React 3,4-dihydroisoquinoline with propionyl chloride in dichloromethane.

Purify via flash chromatography (hexane:EtOAc = 4:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.